(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione
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Overview
Description
(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione is a complex organic compound with a unique structure that combines a pyranochromene core with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyranochromene core, followed by the introduction of the bromophenyl group through a series of substitution reactions. The final step involves the formation of the amino-methylidene linkage under controlled conditions, often using a base catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyranochromene derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
(10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione involves its interaction with specific molecular targets. The bromophenyl group can bind to active sites on enzymes or receptors, inhibiting their activity. The pyranochromene core may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
What sets (10Z)-10-{[(4-Bromophenyl)amino]methylidene}-8,8-dimethyl-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione apart is its unique combination of a pyranochromene core with a bromophenyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(10Z)-10-[(4-bromoanilino)methylidene]-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-21(2)20(25)15(11-23-14-7-5-13(22)6-8-14)18-16(27-21)9-3-12-4-10-17(24)26-19(12)18/h3-11,23H,1-2H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXEWBNIBFEFN-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=CNC2=CC=C(C=C2)Br)C3=C(O1)C=CC4=C3OC(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)/C(=C\NC2=CC=C(C=C2)Br)/C3=C(O1)C=CC4=C3OC(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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